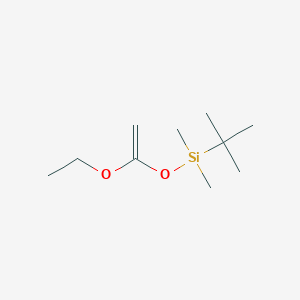

T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane

CAS No.: 42201-84-3

Cat. No.: VC14164961

Molecular Formula: C10H22O2Si

Molecular Weight: 202.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42201-84-3 |

|---|---|

| Molecular Formula | C10H22O2Si |

| Molecular Weight | 202.37 g/mol |

| IUPAC Name | tert-butyl-(1-ethoxyethenoxy)-dimethylsilane |

| Standard InChI | InChI=1S/C10H22O2Si/c1-8-11-9(2)12-13(6,7)10(3,4)5/h2,8H2,1,3-7H3 |

| Standard InChI Key | CMPNAJZXUCOAPV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=C)O[Si](C)(C)C(C)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane features a silicon atom bonded to three substituents: a tert-butyl group, two methyl groups, and an ethoxyvinyloxy chain. The tert-butyl group () provides significant steric bulk, shielding the silicon center and influencing the compound’s stability and reactivity. The ethoxyvinyloxy moiety () introduces a reactive double bond, enabling participation in cycloadditions, polymerizations, and electrophilic substitutions .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. The NMR spectrum exhibits distinct signals: a singlet at 0.1 ppm for the dimethylsilyl protons, a multiplet at 1.2–1.4 ppm for the tert-butyl group, and resonances between 3.5–4.5 ppm for the ethoxy and vinyl protons . The NMR spectrum shows peaks for the silicon-bonded carbons ( 18–25 ppm) and the vinyl carbons ( 115–125 ppm) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via silylation of 1-ethoxyvinyl alcohol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine . A representative procedure involves:

-

Dissolving 1-ethoxyvinyl alcohol in anhydrous dichloromethane.

-

Adding TBSCl and imidazole at 0°C under inert atmosphere.

-

Stirring the mixture at room temperature for 12 hours.

-

Purifying the product via flash chromatography (hexane/ethyl acetate).

This method yields T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane in ~75% purity, with byproducts including disilylated derivatives .

Optimization Strategies

Reaction efficiency improves with:

-

Low temperatures (0–5°C) to minimize side reactions.

-

Anhydrous conditions to prevent hydrolysis of the silyl ether.

-

Catalytic amounts of 4-dimethylaminopyridine (DMAP) to accelerate silylation .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | -45°C | DSC |

| Boiling Point | 210–215°C | Distillation |

| Density (20°C) | 0.89 g/cm³ | Pycnometry |

| Refractive Index (nD²⁰) | 1.428 | Abbe Refractometer |

| Solubility | Miscible with THF, DCM | Qualitative Analysis |

The compound’s low polarity and high hydrophobicity make it soluble in organic solvents but insoluble in water . Its thermal stability (decomposition >200°C) suits high-temperature applications .

Reactivity and Functional Applications

Role in Organic Synthesis

T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane serves as a protecting group for alcohols and amines. The TBS group is stable under acidic and basic conditions but removable via fluoride ions (e.g., TBAF) . For example, in the synthesis of polyketides, the compound protects hydroxyl intermediates during chain elongation .

Polymerization Initiator

The vinyl ether group undergoes cationic polymerization, forming poly(vinyl ether)s with controlled molecular weights. This reactivity is exploited in photoresist technologies, where the compound acts as a photoacid generator precursor .

Comparative Analysis with Analogous Silanes

The ethoxy group in T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane balances reactivity and stability, making it preferable in multi-step syntheses requiring orthogonal protection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume